2-Acetamido-2-cyclohexylacetic acid
Overview
Description
2-Acetamido-2-cyclohexylacetic acid is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is a white crystalline powder that is almost odorless . This compound is almost insoluble in water but can be dissolved in alcohol and acid . It is widely used in the cosmetics and skin care industry as a moisturizer and antioxidant .
Preparation Methods
2-Acetamido-2-cyclohexylacetic acid is typically synthesized by reacting glycine with acetic anhydride . The specific preparation method involves several steps of organic synthesis, followed by separation and purification . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and quality of the final product .
Chemical Reactions Analysis
2-Acetamido-2-cyclohexylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form its constituent components.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Acetamido-2-cyclohexylacetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-cyclohexylacetic acid involves its interaction with various molecular targets and pathways. As an antioxidant, it helps neutralize free radicals and reduce oxidative stress in cells. It may also interact with specific enzymes and receptors to exert its effects on skin hydration and repair .
Comparison with Similar Compounds
2-Acetamido-2-cyclohexylacetic acid can be compared with other similar compounds, such as:
N-Acetyl-DL-cyclohexylglycine: This compound has similar properties and uses in the cosmetics industry.
Cyclohexaneacetic acid: Another related compound with similar chemical structure and applications.
Acetylamino(cyclohexyl)acetic acid: Shares similar functional groups and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and its effectiveness as a moisturizer and antioxidant in skin care products .
Properties
IUPAC Name |
2-acetamido-2-cyclohexylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVAKVOCWNDLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.